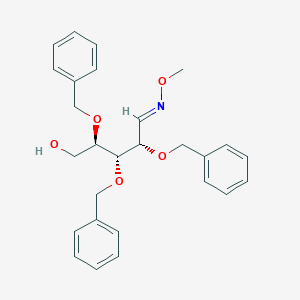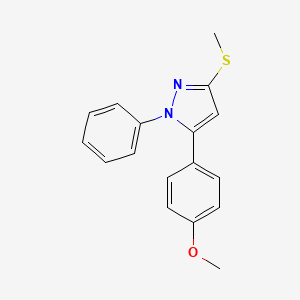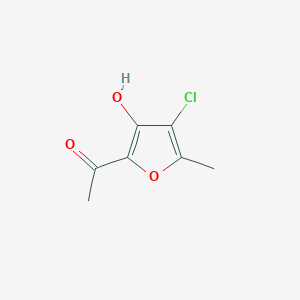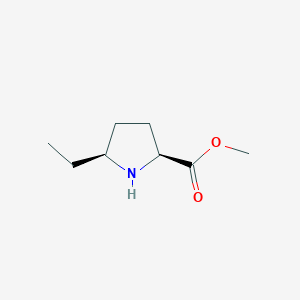
3-O-Methyl-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-D-mannopyranose is a methylated derivative of D-mannose, a hexose sugar This compound is characterized by the presence of a methyl group at the third carbon of the mannopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-D-mannopyranose typically involves the methylation of D-mannose. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products:
Oxidation: Formation of 3-O-methyl-D-mannose ketone or aldehyde derivatives.
Reduction: Formation of 3-O-methyl-D-mannitol.
Substitution: Formation of 3-O-methyl-D-mannopyranosyl tosylate.
Scientific Research Applications
3-O-Methyl-D-mannopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein and glycolipid biosynthesis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in glycomics.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 3-O-Methyl-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing glycosylation pathways. The methyl group at the third carbon can alter the compound’s binding affinity and specificity towards these enzymes, thereby modulating various biochemical processes .
Comparison with Similar Compounds
D-Mannose: A naturally occurring hexose sugar with similar structural properties but lacks the methyl group at the third carbon.
3-O-Methyl-D-glucose: Another methylated sugar with the methyl group at the third carbon but differs in the configuration of the hydroxyl groups.
2-O-Methyl-D-mannose: A methylated derivative with the methyl group at the second carbon
Uniqueness: 3-O-Methyl-D-mannopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying carbohydrate-protein interactions and developing novel therapeutic agents .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
SCBBSJMAPKXHAH-BWSJPXOBSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@H]1O)O)CO)O |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)


![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)






![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)



